N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spiro linkage between a chromene and a piperidine ring, which imparts distinct physicochemical properties.
Properties
IUPAC Name |
N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-23-13-16(14-24-2)20-18(22)21-11-9-19(10-12-21)8-7-15-5-3-4-6-17(15)25-19/h3-8,16H,9-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMDGDNYDWVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)NC(=O)N1CCC2(CC1)C=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common approach includes the condensation of a chromene derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. As a delta opioid receptor agonist, it binds to the delta opioid receptors in the nervous system, modulating pain signals and providing analgesic effects. The pathways involved include the inhibition of neurotransmitter release and modulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4’-piperidine]-4-yl)benzamide: Another spirocyclic delta opioid receptor agonist with similar analgesic properties.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: A compound with a similar spiro linkage but different functional groups, used in various medicinal chemistry applications.
Uniqueness
N-(1,3-dimethoxypropan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to its specific functional groups and spiro linkage, which confer distinct pharmacological properties and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
